molecular formula C44H52Si B12589211 [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane CAS No. 348168-05-8

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

Katalognummer: B12589211
CAS-Nummer: 348168-05-8
Molekulargewicht: 609.0 g/mol
InChI-Schlüssel: BELAORXGPWIRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane is a complex organosilicon compound This compound is characterized by its unique structure, which includes two indenyl groups substituted with tert-butylphenyl and methyl or propan-2-yl groups, connected via a dimethylsilane bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane typically involves multiple steps:

    Formation of Indenyl Precursors: The initial step involves the synthesis of the indenyl precursors. This can be achieved through Friedel-Crafts alkylation of indene with tert-butylbenzene, followed by further functionalization to introduce the methyl and propan-2-yl groups.

    Coupling with Dimethylsilane: The functionalized indenyl groups are then coupled with dimethylsilane using a transition metal catalyst, such as palladium or platinum, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the tert-butylphenyl groups, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a ligand in catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.

Biology and Medicine

Industry

In industry, this compound could be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.

Wirkmechanismus

The mechanism by which [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane exerts its effects is primarily through its interaction with transition metals. The indenyl groups can coordinate with metal centers, facilitating various catalytic reactions. The tert-butylphenyl and dimethylsilane groups provide steric and electronic effects that enhance the stability and reactivity of the metal complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane
  • [4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

Uniqueness

The uniqueness of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane lies in its dual indenyl groups, which provide enhanced coordination capabilities and stability compared to similar compounds with only one indenyl group. This makes it particularly valuable in catalytic applications where strong and stable metal-ligand interactions are required.

Eigenschaften

CAS-Nummer

348168-05-8

Molekularformel

C44H52Si

Molekulargewicht

609.0 g/mol

IUPAC-Name

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

InChI

InChI=1S/C44H52Si/c1-28(2)38-27-40-35(31-20-24-33(25-21-31)44(7,8)9)15-13-17-37(40)42(38)45(10,11)41-29(3)26-39-34(14-12-16-36(39)41)30-18-22-32(23-19-30)43(4,5)6/h12-28,41-42H,1-11H3

InChI-Schlüssel

BELAORXGPWIRIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3C(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.